molecular formula C41H60N10O20 B549965 FLAG peptide

FLAG peptide

Cat. No.: B549965
M. Wt: 1013.0 g/mol
InChI Key: XZWYTXMRWQJBGX-VXBMVYAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Primary Structure of the this compound (DYKDDDDK)

The this compound is an artificial octapeptide with the precisely defined amino acid sequence aspartic acid-tyrosine-lysine-aspartic acid-aspartic acid-aspartic acid-aspartic acid-lysine. This sequence, commonly represented as DYKDDDDK using standard single-letter amino acid notation, constitutes a highly hydrophilic peptide designed specifically for immunoaffinity chromatography applications. The peptide exhibits remarkable chemical characteristics that distinguish it from naturally occurring protein sequences.

The molecular structure of the this compound demonstrates exceptional hydrophilicity, primarily due to the strategic placement of charged amino acid residues throughout its sequence. The lysine residue at position three was specifically introduced to maximize hydrophilicity according to the Hopp and Woods hydrophilicity scale. This design ensures that the peptide adopts a highly exposed conformation when fused to target proteins, facilitating optimal antibody recognition and binding interactions.

Table 1: Chemical Properties of this compound

Property Value Reference
Molecular Weight 1012.97 Daltons
Molecular Formula C₄₁H₆₀N₁₀O₂₀
Chemical Abstracts Service Number 98849-88-8
Amino Acid Sequence Aspartic acid-Tyrosine-Lysine-Aspartic acid-Aspartic acid-Aspartic acid-Aspartic acid-Lysine
Solubility in Water ≥210.6 mg/mL
Solubility in Dimethyl Sulfoxide ≥50.65 mg/mL
Solubility in Ethanol ≥34.03 mg/mL

The this compound incorporates an enterokinase cleavage site within its sequence, specifically the aspartic acid-aspartic acid-aspartic acid-aspartic acid-lysine segment. This feature enables the precise removal of the tag from fusion proteins following purification, yielding authentic proteins with native amino-terminal sequences. The enterokinase recognition sequence represents a critical design element that distinguishes the this compound from other epitope tags and contributes to its versatility in protein purification protocols.

The peptide's structural characteristics include a high degree of surface exposure probability, which enhances its accessibility to antibody binding. The aromatic amino acid tyrosine at position two contributes significantly to antigen-antibody interactions, as aromatic residues are recognized as major factors in such molecular recognition events. The systematic arrangement of negatively charged aspartic acid residues creates an optimal environment for calcium-dependent antibody binding, particularly relevant for specific anti-FLAG antibody variants.

Discovery and Initial Characterization by Hopp et al. (1988)

The this compound was conceived and developed by Thomas P. Hopp and his colleagues at Immunex Corporation, with the foundational work beginning in 1983 and culminating in publication in 1988. The development represented a systematic approach to creating an ideal epitope tag that would address the limitations of existing protein purification methodologies. Hopp's team established specific design criteria that guided the peptide's amino acid sequence selection and overall structural configuration.

The design philosophy underlying the this compound development encompassed several critical considerations that shaped its final structure. First, the tag needed to be as compact as possible while maintaining sufficient length to form a recognizable epitope for antibody interactions. Second, the peptide required high solubility characteristics to ensure surface exposure on fused proteins, thereby minimizing interference with native protein folding. Third, the incorporation of an enterokinase cleavage site was essential to enable tag removal and production of authentic protein products.

The selection of the DYKDDDDK sequence reflected careful consideration of amino acid properties and their contributions to the peptide's functionality. The tyrosine residue was specifically chosen because aromatic amino acids enhance antibody binding interactions through pi-pi stacking and hydrophobic interactions. The lysine at position three was incorporated to maximize hydrophilicity according to established hydrophilicity scales, ensuring optimal surface presentation. The consecutive aspartic acid residues were designed to provide the enterokinase recognition sequence while simultaneously contributing to the peptide's overall hydrophilic character.

Initial characterization studies demonstrated that the this compound exhibited superior properties compared to existing epitope tags of the era. The peptide's small size enabled encoding by a single synthetic oligonucleotide, simplifying cloning procedures and reducing the likelihood of introducing errors during genetic manipulations. Hopp and colleagues established that the peptide could be successfully fused to either the amino-terminus or carboxyl-terminus of target proteins, providing flexibility in experimental design.

The original antibody developed for this compound recognition, designated M1 (clone 4E11), demonstrated calcium-dependent binding characteristics that enabled mild elution conditions using chelating agents. This calcium dependency represented a significant advancement over harsh elution conditions required by other purification systems, preserving protein integrity and biological activity during isolation procedures. Subsequent antibody development efforts produced additional variants, including M2 and M5 antibodies, which enabled competitive elution strategies using excess free this compound.

Evolutionary Context of Artificial Epitope Tags in Protein Science

The development of the this compound occurred within the broader historical context of epitope tagging technology, which emerged as a revolutionary approach to protein research in the 1980s. The concept of epitope tagging was first introduced by Munro and Pelham in 1984, who demonstrated that known epitope sequences could be genetically fused to recombinant proteins to enable detection and purification using specific antibodies. This pioneering work established the fundamental principles that would guide subsequent epitope tag developments.

Munro and Pelham's initial epitope tagging experiments utilized a peptide derived from the neuropeptide substance P, which possessed a highly specific antibody recognizing the carboxyl-terminal five amino acids. However, this early system presented significant limitations, including the requirement for chemical modification of tagged proteins before antibody recognition could occur. Additionally, the substance P tag could only be positioned at the carboxyl-terminus of target proteins, restricting its applicability.

The this compound emerged as the second major epitope tagging system described in the scientific literature, representing substantial improvements over the initial substance P approach. Unlike previous systems that utilized epitopes derived from existing proteins, the this compound was conceived as an entirely artificial sequence optimized specifically for tagging applications. This artificial design approach enabled the incorporation of desired characteristics without the constraints imposed by natural protein structures.

Table 2: Chronological Development of Major Epitope Tags

Year Epitope Tag Developer(s) Key Characteristics Reference
1984 Substance P Munro & Pelham Natural peptide, C-terminal only, chemical modification required
1988 FLAG (DYKDDDDK) Hopp et al. Artificial design, flexible positioning, enterokinase cleavage
1985-1987 Myc Evan et al. / Munro & Pelham Natural oncogene epitope, flexible positioning

The this compound's artificial nature provided several advantages that distinguished it from epitope tags derived from natural proteins. The synthetic design allowed for optimization of hydrophilicity characteristics, ensuring maximum surface exposure when fused to target proteins. The incorporation of specific functional elements, such as the enterokinase cleavage site, was achieved without compromising other peptide properties. This systematic design approach established a new paradigm for epitope tag development that would influence subsequent innovations in the field.

The commercial success and widespread adoption of the this compound system validated the artificial epitope tag approach and demonstrated its superiority over natural epitope-based systems. The availability of high-affinity monoclonal antibodies specifically developed for this compound recognition enabled reliable and reproducible experimental results across diverse research applications. The system's versatility in accommodating both amino-terminal and carboxyl-terminal fusions, combined with its compatibility with mild purification conditions, established it as a preferred choice for protein researchers worldwide.

The this compound's impact on protein science extended beyond its immediate applications in purification and detection. The system enabled researchers to study proteins for which specific antibodies were unavailable, facilitating investigations into novel and poorly characterized proteins. The peptide's mild purification conditions proved particularly valuable for isolating protein complexes with multiple subunits, as harsh conditions typically required by other systems often disrupted such assemblies. Furthermore, the high purity and quality of FLAG-purified proteins made them suitable for sophisticated analytical techniques, including three-dimensional structure determination by x-ray crystallography.

The development and widespread adoption of the this compound system exemplified the evolution of protein research methodologies from labor-intensive, protein-specific approaches to standardized, broadly applicable technologies. This transformation enabled the acceleration of protein research and contributed to advances in numerous fields, including structural biology, cell biology, and biotechnology. The system's continued relevance and utility more than three decades after its introduction testify to the foresight and ingenuity of its original design.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWYTXMRWQJBGX-VXBMVYAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60N10O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1013.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for this compound production due to its scalability and precision. The process involves sequential coupling of amino acids to a resin-bound growing peptide chain. The FLAG sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys) is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.

Key Steps in Fmoc-Based SPPS:

  • Resin Activation : A Wang resin pre-loaded with the C-terminal lysine (protected with Fmoc) is swollen in dimethylformamide (DMF).

  • Deprotection : Fmoc groups are removed using 20% piperidine in DMF, exposing the amino terminus for coupling.

  • Coupling : Each amino acid (pre-activated with HBTU/HOBt or Oxyma Pure/DIEA) is added sequentially in reverse order (Lys → Asp → Asp → Asp → Asp → Lys → Tyr → Asp).

  • Cleavage : After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail (TFA:H2O:TIPS = 95:2.5:2.5) to remove side-chain protecting groups.

Boc Chemistry Considerations :
Boc-based synthesis employs hydrogen fluoride (HF) for final cleavage, which is hazardous but effective for acid-labile peptides. This method is less common for FLAG due to the prevalence of Fmoc-compatible aspartic acid protecting groups.

Table 1: SPPS Parameters for this compound Synthesis

ParameterFmoc ChemistryBoc Chemistry
Resin TypeWang resinMerrifield resin
Deprotection ReagentPiperidine (20%)TFA (50%)
Coupling ActivatorsHBTU/HOBtDCC/HOBt
Cleavage CocktailTFA/H2O/TIPSHF/Anisole
Yield (Crude)70–85%60–75%
Purity (HPLC)>90%>85%

Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase synthesis is an alternative for large-scale this compound production, though it requires iterative purification steps. The C-terminal lysine is first protected with a tert-butyl ester, and subsequent amino acids are coupled in solution. Convergent synthesis—combining shorter peptide fragments—reduces racemization risks.

Purification and Characterization

Immunoaffinity Chromatography

FLAG-tagged proteins are commonly purified using ANTI-FLAG M2 affinity gels. The protocol involves:

  • Lysate Preparation : Cells expressing FLAG fusion proteins are lysed in TBS (50 mM Tris, 150 mM NaCl, pH 7.4) with 1% Triton X-100.

  • Binding : Clarified lysate is incubated with M2-agarose resin for 1–2 hours at 4°C.

  • Elution : Competitor this compound (150 ng/µL in TBS) or 0.1 M glycine-HCl (pH 3.5) disrupts antibody-antigen interactions.

Table 2: Elution Efficiency Under Different Conditions

Elution MethodBuffer CompositionEfficiency (%)Purity (%)
3X this compound150 ng/µL in TBS95–98>95
Acidic Elution0.1 M Glycine-HCl, pH 3.590–9385–90
SDS-PAGE DenaturationLaemmli Buffer, 95°C100Variable

High-Performance Liquid Chromatography (HPLC)

Post-synthesis purification employs reverse-phase HPLC with C18 columns. A gradient of 5–60% acetonitrile in 0.1% TFA over 30 minutes resolves this compound from truncation products. Mass spectrometry (MALDI-TOF) confirms molecular weight (1,013.8 Da).

Structural Insights and Conformational Stability

3₁₀ Helix Conformation

Crystallographic studies reveal that the this compound adopts a 3₁₀ helix conformation in complex with ANTI-FLAG M2. Key interactions include:

  • Backbone hydrogen bonds between Asp1-Asp4 and Tyr2-Asp5.

  • Stabilization by N-terminal charge interactions with Asp4.

Table 3: Structural Parameters of this compound

ParameterValue
Helix Type3₁₀
Hydrogen Bonds3 (Asp1-Asp4, Tyr2-Asp5, Lys3-Asp6)
RMSD (vs. α-Helix)1.2 Å
Thermal StabilityΔG = -4.2 kcal/mol

Impact of Tag Position

N-terminal FLAG tags exhibit higher antibody affinity due to reduced steric hindrance. Internal or C-terminal tags may require longer linker sequences to maintain epitope accessibility.

Post-Synthesis Modifications

Biotinylation

Biotinylated FLAG peptides (e.g., Biotin-DYKDDDDK-OH) are synthesized by conjugating biotin to the N-terminal aspartate via EDC/NHS chemistry. Applications include pull-down assays and surface plasmon resonance (SPR).

Table 4: Common this compound Modifications

ModificationSequenceApplication
BiotinylationBiotin-DYKDDDDKAffinity purification
PhosphorylationpTyr-DYKDDDDKKinase activity assays
Fluorescent TaggingFITC-DYKDDDDKMicroscopy/Flow cytometry

Sulfation and Mitigation Strategies

In eukaryotic systems (e.g., insect cells), tyrosine sulfation of the FLAG tag abolishes antibody binding. Desulfation using Helix pomatia sulfatase (1 U/mL, 37°C, 2 hours) restores epitope recognition.

Challenges and Optimization

Solubility and Aggregation

The this compound’s acidic nature (pI = 3.8) necessitates buffers above pH 6.0 for solubility. Lyophilization with trehalose (5% w/v) prevents aggregation during storage.

Scale-Up Considerations

Industrial-scale SPPS employs continuous-flow reactors to reduce reagent costs. Process analytical technology (PAT) monitors coupling efficiency via in-line FTIR spectroscopy .

Chemical Reactions Analysis

Mechanism of Action

The FLAG peptide functions as an epitope tag, which means it is recognized by specific antibodies. When fused to a protein of interest, the FLAG tag allows for the detection and purification of the tagged protein. The high affinity of the FLAG tag for its corresponding antibody enables the isolation of the tagged protein from complex mixtures with high specificity .

Comparison with Similar Compounds

FLAG Variants and Optimized Derivatives

FLAG has been modified to enhance functionality. Key variants include:

Variant Sequence Length (aa) Molecular Weight (Da) Key Features Reference
Original FLAG DYKDDDDK 8 1012.97 Baseline sensitivity; enterokinase cleavage site
DYKD DYKD 4 ~500 Shortened version with retained M1 binding (lower affinity)
DYKDEDDK DYKDEDDK 8 ~1100 Glu substitution at position 5 increases Western blot sensitivity 6-fold
3xFLAG™ (DYKDDDDK)₃ 24 2861.87 Enhanced avidity (≥90% purity); improves detection in low-abundance proteins

Key Findings :

  • The DYKD variant demonstrates that even a truncated FLAG sequence retains utility, though with reduced sensitivity .
  • Substituting aspartate with glutamate (DYKDEDDK) significantly improves antibody binding, highlighting the importance of residue choice in tag design .
  • Multimerization (3xFLAG™) increases antibody avidity, making it advantageous for detecting weakly expressed proteins .
Comparison with Other Epitope Tags

FLAG competes with tags like HA (YPYDVPDYA) , Myc (EQKLISEEDL) , and His₆ (HHHHHH) . Critical distinctions include:

Tag Sequence Length (aa) Antibody Options Elution Method Advantages Limitations Reference
FLAG DYKDDDDK 8 M1, M2, M5 EDTA (M1) or peptide (M2) High specificity; gentle elution; small size Higher cost of antibodies
HA YPYDVPDYA 9 HA.11, 12CA5 Low pH Widely used; moderate cost Harsh elution may denature proteins
Myc EQKLISEEDL 10 9E10 Low pH Compatible with intracellular studies Limited antibody diversity [General]
His₆ HHHHHH 6 N/A Imidazole Cost-effective; works in denaturing conditions Low specificity; requires metal resins [General]

Key Insights :

  • Specificity: FLAG outperforms His₆ in specificity due to antibody-mediated binding, whereas His₆ relies on metal-ion affinity, which can co-purify endogenous metal-binding proteins .
  • Elution Conditions : FLAG’s calcium-dependent elution (M1) is gentler than HA or Myc, which require low-pHCl, risking protein denaturation .
  • Multiplexing : FLAG-HA tandem tags (e.g., in kit TP0010 ) enable sequential purification, combining the strengths of both systems .

Biological Activity

The FLAG peptide, an octapeptide with the sequence DYKDDDDK, is widely utilized in molecular biology as a fusion tag for the detection and purification of proteins. Its hydrophilic nature allows it to remain accessible on the surface of fusion proteins, facilitating interaction with specific antibodies while minimizing interference with the biological activity of the tagged proteins. This article explores the biological activity of the this compound, detailing its applications, limitations, and recent research findings.

Overview of this compound

  • Structure : The this compound consists of eight amino acids: D (Aspartic acid), Y (Tyrosine), K (Lysine), D (Aspartic acid), D (Aspartic acid), D (Aspartic acid), K (Lysine).
  • Function : It serves primarily as an epitope tag for protein purification and detection using anti-FLAG antibodies.

Biological Activity and Applications

The biological activity of this compound is primarily assessed through its role in protein purification and detection. The following table summarizes key findings regarding its functionality:

Study Findings Implications
This compound does not significantly affect the folding or activity of target proteins.Allows for effective use in recombinant protein studies without altering function.
Post-translational modifications (PTMs) like tyrosine sulfation can impair FLAG-anti-FLAG interactions.Highlights potential challenges in detection methods when using FLAG tags.
Identification of critical residues for binding to anti-FLAG antibodies using phage display technology.Enhances understanding of this compound interactions, aiding in antibody development.
FLAG-tagged proteins retain bioactivity in functional assays post-cleavage.Supports its use in therapeutic applications where bioactivity is crucial.
SLC35B2 knockout enhances detection of FLAG-tagged misfolded proteins due to reduced sulfation.Suggests genetic modifications could optimize FLAG detection in certain contexts.

Case Studies

  • Use in Protein Purification : In a study involving the purification of human interferon, the FLAG tag was successfully utilized to isolate glycosylated proteins without compromising their biological activity. The peptide's hydrophilicity facilitated its accessibility for antibody binding while allowing the target protein to maintain its functional conformation .
  • Impact of Post-Translational Modifications : Research has shown that tyrosine sulfation can occur at the FLAG epitope, which may hinder the effectiveness of anti-FLAG antibodies in detecting tagged proteins. This finding underscores the importance of considering PTMs when designing experiments involving FLAG-tagged proteins .
  • Development of High-Affinity Antibodies : A study reported the creation of a high-affinity monoclonal antibody against the FLAG tag, which demonstrated superior sensitivity compared to commercially available options. This advancement allows for improved detection capabilities in various experimental setups, particularly for low-abundance proteins .

Limitations and Considerations

While the this compound is a powerful tool in protein research, there are notable limitations:

  • Potential Interference with Protein Function : Although generally non-intrusive, there are instances where the presence of a FLAG tag may affect protein stability or function, particularly if located at critical regions such as N- or C-termini .
  • Sulfation Issues : The susceptibility of tyrosine within the FLAG sequence to sulfation poses challenges for accurate quantification and detection, necessitating careful experimental design to mitigate these effects .

Q & A

Q. How to design a FLAG-tagged fusion protein for optimal purification and detection?

FLAG-tagged constructs should include the FLAG epitope (e.g., DYKDDDDK or 3X FLAG) at the N- or C-terminus of the target protein to ensure accessibility for antibodies. For 3X FLAG (MDYKHDGDYKDHDIDYKDDDDK), the triple Asp-Tyr-Lys-Xaa-Xaa-Asp motif enhances binding avidity to Anti-FLAG M2 resin. Ensure solubility by incorporating Gly/Ser residues in flexible linker regions . Validate tag placement via Western blot using FLAG-specific antibodies (e.g., M2 monoclonal antibody) and optimize expression conditions (e.g., pH 7.0, ionic strength) to minimize aggregation .

Q. What are the standard protocols for competitive elution of FLAG-tagged proteins?

Competitive elution involves incubating FLAG M2 resin-bound proteins with excess FLAG peptide (100–500 µg/mL in Tris-buffered saline, pH 7.4). For 3X FLAG-tagged proteins, use 3X this compound (2861.87 Da) instead of the standard this compound (1012.97 Da), as the latter lacks sufficient affinity for elution . Monitor elution efficiency via SDS-PAGE and adjust peptide concentration or incubation time (15–30 minutes) if incomplete recovery occurs .

Q. How to verify FLAG tag integrity post-purification?

Perform Edman degradation or mass spectrometry to confirm the peptide sequence (e.g., MDYKHDGDYKDHDIDYKDDDDK for 3X FLAG). Use circular dichroism (CD) to assess secondary structure stability and ensure the tag does not interfere with protein function . Cross-validate with ELISA or immunoprecipitation using Anti-FLAG antibodies .

Advanced Research Questions

Q. How to resolve contradictions in FLAG tag binding efficiency across studies?

Discrepancies often arise from variations in tag orientation (N- vs. C-terminal), buffer composition (e.g., divalent cations inhibit M2 antibody binding), or peptide length (single vs. 3X FLAG). For example, 3X FLAG exhibits higher binding avidity (-2.55 net charge at pH 7.0) but may sterically hinder protein function if placed near active sites. Systematically test constructs with truncated tags or alternative linkers and quantify binding kinetics via surface plasmon resonance (SPR) .

Q. What strategies optimize this compound-based elution for sensitive proteins?

For pH-sensitive targets, substitute Tris buffer with HEPES (pH 7.0–7.5) and reduce elution peptide concentration to 50 µg/mL, extending incubation to 1 hour. Alternatively, use imidazole-free FLAG systems to avoid interference with histidine-rich domains. Validate protein activity post-elution via enzymatic assays or thermal shift analysis . For magnetic bead-based purification (e.g., Core-Shell Magnetic Imprinted Polymers), optimize magnetic field strength and wash steps to minimize nonspecific binding .

Q. How to address nonspecific binding in FLAG-based immunoprecipitation (IP)?

Nonspecific interactions often stem from antibody cross-reactivity or incomplete blocking. Pre-clear lysates with protein A/G beads and include 0.1% BSA in wash buffers. For 3X FLAG systems, increase salt concentration (e.g., 150–300 mM NaCl) to reduce electrostatic interactions. Compare results with tag-free controls and use tandem affinity purification (TAP) for higher specificity .

Q. What computational tools predict FLAG tag compatibility with novel fusion proteins?

Use Rosetta or I-TASSER to model FLAG tag placement relative to the protein’s solvent-accessible regions. Validate predictions with phage display combinatorial libraries (e.g., identifying critical residues like Tyr/Lys in DYKDDDDK for M2 antibody binding) . Pair with molecular dynamics simulations to assess conformational stability under experimental conditions (e.g., pH, temperature) .

Data Contradiction Analysis

Q. Why do studies report variable elution efficiencies for FLAG-tagged proteins?

Key variables include:

  • Tag configuration : 3X FLAG requires 3X this compound for elution, whereas single FLAG tags elute with standard peptide .
  • Buffer pH : M2 antibody binding is pH-dependent, with optimal activity at pH 7.0–8.0. Acidic buffers (pH <6.0) reduce elution efficiency .
  • Protease contamination : Degradation of this compound or target protein during purification can skew results. Include protease inhibitors and use fresh elution buffers .

Q. How to reconcile conflicting data on FLAG tag interference with protein function?

Conduct functional assays (e.g., ligand binding, enzymatic activity) with tagged vs. untagged proteins. If interference is observed, reposition the tag or employ a cleavable linker (e.g., TEV protease site). For structural studies, compare cryo-EM or X-ray crystallography data to identify tag-induced conformational changes .

Methodological Resources

  • Antibody validation : Use knockout cell lines to confirm FLAG antibody specificity .
  • Quantitative analysis : Employ isothermal titration calorimetry (ITC) to measure this compound-antibody binding affinity (Kd ≈ 1–10 nM for 3X FLAG) .
  • Alternative tags : Compare FLAG with HA/Myc tags in parallel experiments to evaluate trade-offs in purity, yield, and detection sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.